2-Vinylpyridin-4-amine
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Overview
Description
2-Vinylpyridin-4-amine is an organic compound with the molecular formula C7H8N2. It is a derivative of pyridine, featuring a vinyl group at the second position and an amine group at the fourth position.
Mechanism of Action
Target of Action
Related compounds such as pyrimidines have been shown to interact with various inflammatory mediators .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrimidines, which are known to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Related compounds such as pyrimidines are known to affect various physiological processes, including biologically active amine biosynthesis, lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 12015 , which may influence its bioavailability.
Result of Action
Related compounds such as pyrimidines are known to exhibit anti-inflammatory effects .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylpyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the polymerization of 2-vinylpyridine followed by subsequent functionalization to introduce the amine group. This method allows for large-scale production and ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Vinylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2-Ethylpyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Vinylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Investigated for its potential as a building block in bioactive molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Comparison with Similar Compounds
2-Vinylpyridine: Lacks the amine group, making it less reactive in certain contexts.
4-Aminopyridine: Lacks the vinyl group, limiting its polymerization potential.
2-Ethylpyridin-4-amine: A reduced form of 2-vinylpyridin-4-amine with different reactivity.
Uniqueness: this compound is unique due to the presence of both a vinyl and an amine group, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-ethenylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIARMBBJTBYGDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718700 |
Source
|
Record name | 2-Ethenylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102000-57-7 |
Source
|
Record name | 2-Ethenylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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